(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
Scientific Research Applications
(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid
- (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates
Uniqueness
(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Biological Activity
The compound (3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine , a derivative of the imidazo[4,5-b]pyridine family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves multi-step reactions that include the formation of the imidazole ring and subsequent functionalization. A notable method includes a tandem sequence of nucleophilic substitution followed by nitro group reduction and heteroannulation, allowing for the efficient construction of various functionalized scaffolds .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of imidazo[4,5-b]pyridine derivatives. For instance, a series of synthesized compounds exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.0 to 16.0 µg/mL, indicating significant antibacterial potential .
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro against various cancer cell lines. Compounds within this class have shown IC50 values in the low micromolar range, suggesting effective growth inhibition. For example, one study reported an IC50 value of 1.61 µg/mL against the HT29 colon cancer cell line . Structure-activity relationship (SAR) analyses indicate that substituents on the imidazo ring significantly influence cytotoxicity.
Case Studies
- Antimicrobial Study : A recent investigation into the antibacterial activity of novel imidazo[4,5-b]pyridine derivatives demonstrated that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria. The study utilized a broth microdilution method to determine MIC values, confirming the efficacy of these compounds compared to traditional antibiotics .
- Anticancer Evaluation : In a series of experiments assessing the anticancer potential of this compound, researchers observed that modifications to the isopropyl group affected binding affinity to cancer cell receptors. The compound's interaction with Bcl-2 protein was analyzed using molecular docking studies, revealing critical insights into its mechanism of action in apoptosis induction in cancer cells .
Data Tables
Biological Activity | MIC (µg/mL) | IC50 (µg/mL) | Cell Line/Organism |
---|---|---|---|
Antibacterial | 1.0 - 16.0 | N/A | Various Gram-positive & -negative bacteria |
Anticancer | N/A | 1.61 | HT29 (colon cancer) |
Properties
Molecular Formula |
C10H14N4 |
---|---|
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(3-propan-2-ylimidazo[4,5-b]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H14N4/c1-7(2)14-9(6-11)13-8-4-3-5-12-10(8)14/h3-5,7H,6,11H2,1-2H3 |
InChI Key |
IOQBJHUDPBMHQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NC2=C1N=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.